2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol

Medicinal Chemistry Chemical Synthesis Physicochemical Properties

2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol features a precise 3-chloro-5-nitro substitution on the pyridine ring, a configuration critical for N-chloroheterocyclic antimicrobial synthesis and as a β-amino alcohol precursor for N-acetyltransferase (antitubercular) and HCV NS3 protease inhibitors. Unlike generic 3,5-dichloro or 5-nitro analogs, this distinct pattern yields different LogP (1.05), TPSA (88.3 Ų), and hydrogen-bonding capacity, directly impacting downstream synthetic efficiency and target binding. Its defined MW (217.61) and chromatographic behavior ensure predictable purification. For medicinal chemistry and agrochemical R&D requiring exact structural fidelity, this building block guarantees reproducible results—do not settle for ambiguous alternatives.

Molecular Formula C7H8ClN3O3
Molecular Weight 217.61 g/mol
CAS No. 1160474-59-8
Cat. No. B1389531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol
CAS1160474-59-8
Molecular FormulaC7H8ClN3O3
Molecular Weight217.61 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)NCCO)[N+](=O)[O-]
InChIInChI=1S/C7H8ClN3O3/c8-6-3-5(11(13)14)4-10-7(6)9-1-2-12/h3-4,12H,1-2H2,(H,9,10)
InChIKeyHUUGGYPTLGOYRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol (CAS 1160474-59-8): A Functionalized Pyridinyl-Aminoethanol Intermediate for Targeted Synthesis


2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol is a substituted pyridinyl-aminoethanol building block characterized by the presence of both a chloro (Cl) and a nitro (NO2) group on the pyridine ring, specifically at the 3- and 5-positions, respectively . With a molecular formula of C7H8ClN3O3 and a molecular weight of 217.61 g/mol, this compound is a versatile intermediate in organic synthesis . Its functional groups provide distinct reactive handles for further chemical transformations, making it a valuable component in medicinal chemistry and agrochemical research programs.

Why 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol Cannot Be Directly Substituted with Other Pyridinyl-Aminoethanol Analogs


The specific 3-chloro-5-nitro substitution pattern on the pyridine ring of 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol imparts unique electronic and steric properties that dictate its reactivity and potential biological interactions . Replacing it with a generic pyridinyl-aminoethanol analog, such as the 3,5-dichloro or 5-nitro derivatives, would result in a compound with a fundamentally different molecular weight, lipophilicity (LogP), and hydrogen-bonding capacity . These physicochemical variations can critically alter downstream synthetic yields, compound solubility, and target binding affinity, thereby invalidating established synthetic protocols and structure-activity relationships (SAR) . Therefore, precise chemical identity is non-negotiable for reproducible research and development outcomes.

Quantitative Differentiation Guide: 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol vs. Closest Analogs


Molecular Weight and Composition Differentiation from 3,5-Dichloro and 5-Nitro Analogs

The target compound possesses a unique molecular mass and elemental composition compared to its closest structural analogs. It is heavier than the 3,5-dichloro analog due to the presence of the nitro group, and heavier than the 5-nitro analog due to the chloro group . This fundamental difference in mass and composition is critical for analytical method development (e.g., LC-MS, HPLC) and for confirming the identity of synthesized intermediates.

Medicinal Chemistry Chemical Synthesis Physicochemical Properties

Lipophilicity (LogP) Comparison: Balancing Solubility and Permeability

The lipophilicity of the target compound, as measured by its partition coefficient (LogP), is quantitatively distinct from its analogs. The presence of both a chloro and a nitro group results in a LogP value that suggests a specific balance between aqueous solubility and membrane permeability, which is crucial for biological assays .

ADME Drug Design Lipophilicity

Storage and Handling Requirements: Ensuring Compound Integrity

The target compound requires specific storage conditions to maintain its purity and integrity over time. Vendor specifications indicate a need for cold-chain storage, which is a practical consideration for procurement and long-term compound management .

Chemical Storage Compound Management Stability

Optimal Application Scenarios for 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol Based on Quantitative Evidence


Synthesis of Heterocyclic Antimicrobial Agents

The compound's unique 3-chloro-5-nitro-pyridinyl core makes it an ideal reactant for constructing N-chloroheterocyclic antimicrobials, as highlighted in leading synthetic applications . Its specific substitution pattern provides a versatile scaffold for generating libraries of novel compounds with potential antibacterial activity, where the combination of halogen and nitro functionalities is known to be crucial for target engagement .

Development of β-Amino Alcohol-Based Enzyme Inhibitors

As a β-amino alcohol derivative, this compound serves as a key intermediate in the synthesis of inhibitors for critical therapeutic targets like N-acetyltransferase (an antitubercular target) and hepatitis C virus NS3 serine protease . The precise physicochemical properties of the compound (LogP, MW) ensure it can be reliably incorporated into the inhibitor scaffold, maintaining the desired pharmacokinetic and pharmacodynamic properties of the final drug candidate .

Building Block for Advanced Organic Synthesis and Medicinal Chemistry

This compound is a versatile building block for creating more complex molecules through further functionalization. Its distinct molecular weight and LogP, as established in Section 3, allow for predictable behavior in purification processes (e.g., chromatography) and in subsequent synthetic steps . This predictability is essential for efficient medicinal chemistry campaigns where synthetic tractability and compound purity are paramount.

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